molecular formula C13H11ClN2O2 B6389929 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261993-75-2

2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389929
CAS No.: 1261993-75-2
M. Wt: 262.69 g/mol
InChI Key: FWTUDTJFFLNLEN-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 3-chloro-2-methylphenyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-5-chloropyridine
  • 2-Amino-3-methylbenzoic acid

Comparison: Compared to these similar compounds, 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the pyridine ring and the 3-chloro-2-methylphenyl group. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-8(3-2-4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTUDTJFFLNLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687607
Record name 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-75-2
Record name 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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